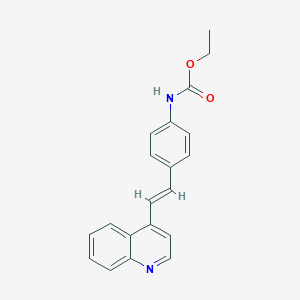
Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate, also known as ETVPC, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. ETVPC belongs to a class of compounds known as carbamates, which have been shown to exhibit a range of biological activities, including antiparasitic, anticancer, and antiviral properties.
作用机制
The mechanism of action of Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate is not fully understood, but it is thought to involve the inhibition of the parasite's heme detoxification pathway. This pathway is essential for the survival of the parasite, as it allows it to detoxify the heme that is produced during the breakdown of hemoglobin in the host red blood cells. This compound has been shown to disrupt this pathway, leading to the accumulation of toxic heme within the parasite and ultimately, its death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antimalarial agent. However, more research is needed to fully understand its pharmacokinetics and toxicity profile. This compound has also been shown to have anticancer activity, although the mechanism of action in this context is not well understood.
实验室实验的优点和局限性
One advantage of Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate is its high potency against the malaria parasite, which makes it a promising candidate for further development as an antimalarial agent. However, one limitation is its relatively complex synthesis method, which may make it difficult to produce on a large scale. Additionally, more research is needed to fully understand its pharmacokinetics and toxicity profile, which may limit its use in clinical settings.
未来方向
There are several future directions for research on Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate. One area of interest is the development of more efficient synthesis methods to improve the yield and scalability of production. Another area of interest is the optimization of this compound for use in combination therapies with other antimalarial drugs, which may improve its efficacy and reduce the risk of drug resistance. Additionally, more research is needed to fully understand the mechanism of action of this compound in both antimalarial and anticancer contexts, which may lead to the development of new drugs with improved activity and selectivity.
合成方法
The synthesis of Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate involves the reaction of 4-(2-bromoethenyl)phenylcarbamate with 4-quinolinecarbaldehyde in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which involves the formation of a carbon-carbon bond between the aryl bromide and the alkenyl group. The resulting product is then treated with ethylamine to form the final compound, this compound. The synthesis of this compound has been optimized to yield a high purity product with good yields.
科学研究应用
Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate has been shown to exhibit a range of biological activities, including antiparasitic, anticancer, and antiviral properties. In particular, this compound has been studied for its potential as an antimalarial agent. Malaria is a parasitic disease that affects millions of people worldwide, and there is an urgent need for new drugs to combat the disease. This compound has been shown to have potent activity against the malaria parasite, Plasmodium falciparum, both in vitro and in vivo.
属性
分子式 |
C20H18N2O2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
ethyl N-[4-[(E)-2-quinolin-4-ylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C20H18N2O2/c1-2-24-20(23)22-17-11-8-15(9-12-17)7-10-16-13-14-21-19-6-4-3-5-18(16)19/h3-14H,2H2,1H3,(H,22,23)/b10-7+ |
InChI 键 |
NRWCTHPLBDZPCS-JXMROGBWSA-N |
手性 SMILES |
CCOC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES |
CCOC(=O)NC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
规范 SMILES |
CCOC(=O)NC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)



![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)

![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)

![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)